molecular formula C12H11NO B1614160 3-Cyanophenyl cyclobutyl ketone CAS No. 898790-48-2

3-Cyanophenyl cyclobutyl ketone

Cat. No. B1614160
CAS RN: 898790-48-2
M. Wt: 185.22 g/mol
InChI Key: ARDHMRMXPTZBMD-UHFFFAOYSA-N
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Description

3-Cyanophenyl cyclobutyl ketone is a chemical compound with the CAS Number: 898790-48-2 . It has a molecular weight of 185.23 and its IUPAC name is 3-(cyclobutylcarbonyl)benzonitrile . It appears as a light yellow solid .


Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 3-Cyanophenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The molecular formula of 3-Cyanophenyl cyclobutyl ketone is C12H11NO . The InChI key is ARDHMRMXPTZBMD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Cyanophenyl cyclobutyl ketone include a Pd(II)-catalyzed enantioselective β-C(sp3)−H arylation reaction . This reaction uses a chiral transient directing group and an electron-deficient pyridone ligand . Different silver salts can reverse the enantioselectivity in the C(sp3)−H arylation reaction .


Physical And Chemical Properties Analysis

3-Cyanophenyl cyclobutyl ketone is a light yellow solid . It has a molecular weight of 185.23 and its IUPAC name is 3-(cyclobutylcarbonyl)benzonitrile .

Scientific Research Applications

Industrial Research: Suzuki–Miyaura Coupling

The compound is relevant in industrial chemistry, particularly in the Suzuki–Miyaura coupling process . This cross-coupling reaction is widely applied in carbon–carbon bond formation, and 3-Cyanophenyl cyclobutyl ketone could serve as a precursor or intermediate in the synthesis of complex organic molecules.

Chemical Synthesis: Precursor for Heterocyclic Compounds

The compound’s potential as a precursor for synthesizing biologically and pharmaceutically active heterocyclic compounds, such as quinolines, is significant . These heterocycles are crucial scaffolds in medicinal chemistry, leading to the discovery of new drugs.

Future Directions

The future directions of research on 3-Cyanophenyl cyclobutyl ketone could involve the development of novel methods for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes . These compounds are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates .

properties

IUPAC Name

3-(cyclobutanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-9-3-1-6-11(7-9)12(14)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDHMRMXPTZBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642517
Record name 3-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenyl cyclobutyl ketone

CAS RN

898790-48-2
Record name 3-(Cyclobutylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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